

# CH6953755: An In-Depth Technical Guide on Downstream Signaling Effects

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## Compound of Interest

Compound Name: CH6953755

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## Abstract

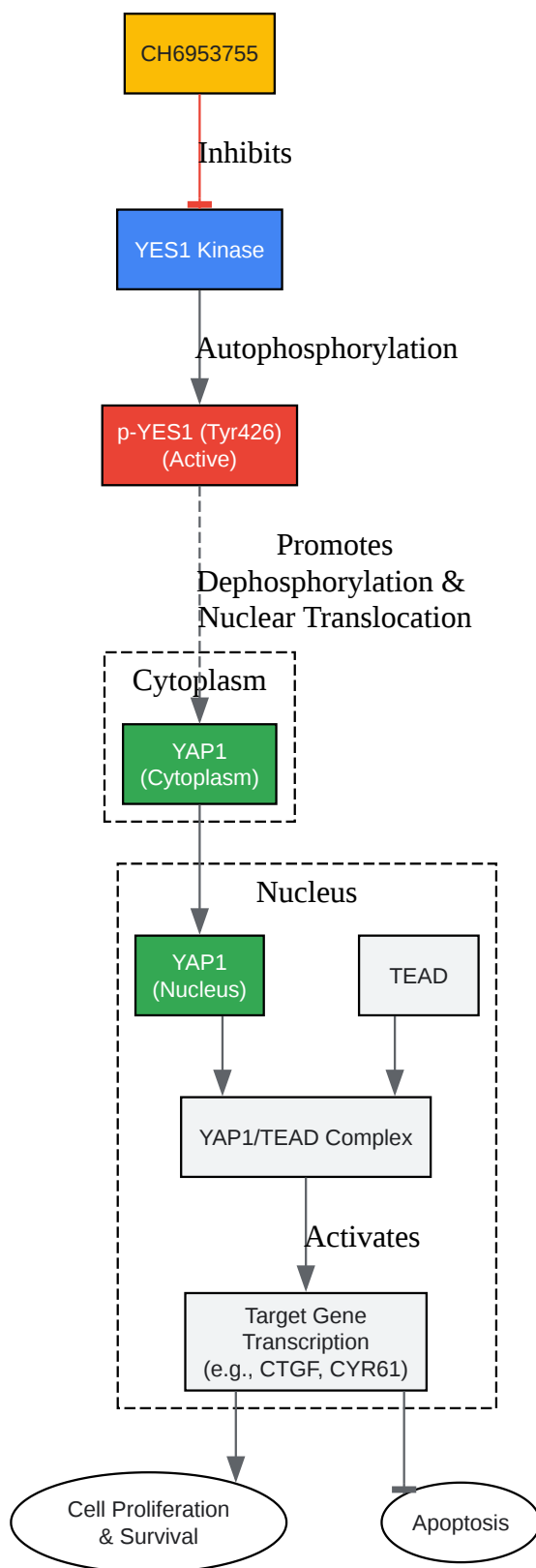
**CH6953755** is a potent and selective, orally active small-molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Emerging as a promising therapeutic agent, **CH6953755** has demonstrated significant anti-tumor activity in preclinical models of cancers characterized by YES1 gene amplification.[4][5] This technical guide provides a comprehensive overview of the downstream signaling effects of **CH6953755**, with a focus on its mechanism of action, quantitative effects on key cellular processes, and detailed experimental methodologies. The primary signaling cascade affected by **CH6953755** is the YES1-YAP1 axis, where inhibition of YES1 kinase activity leads to the suppression of the transcriptional co-activator YAP1, a critical driver of cell proliferation and survival in susceptible cancers.[4][5]

## Mechanism of Action: Inhibition of the YES1-YAP1 Signaling Axis

**CH6953755** exerts its anti-tumor effects by directly targeting the kinase activity of YES1. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways that promote cell growth and survival. One of the most critical downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[1][4]

Under normal conditions, the Hippo pathway restricts organ size and prevents uncontrolled cell proliferation by phosphorylating and inactivating YAP1. However, in YES1-amplified cancers, hyperactive YES1 can override this regulation, leading to the dephosphorylation and nuclear translocation of YAP1.[4][5] Once in the nucleus, YAP1 complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[6][7]

**CH6953755** inhibits the catalytic activity of YES1, thereby preventing the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1][2] This leads to a cascade of downstream effects, including the reduced nuclear translocation of YAP1 and a subsequent decrease in the transcription of its target genes.[4][5] The net result is a potent and selective inhibition of cell growth in cancers dependent on the YES1-YAP1 signaling axis.

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## Quantitative Data

The following tables summarize the key quantitative data on the in vitro and in vivo activity of **CH6953755**.

Table 1: In Vitro Activity of **CH6953755**

Parameter	Value	Cell Line/System	Reference
YES1 Kinase IC50	1.8 nM	Biochemical Assay	[1][2][3]
Cell Growth Inhibition (YES1-amplified)	0.001 - 1 $\mu$ M	YES1-amplified cancer cell lines	[1]
Inhibition of YES1 Autophosphorylation (Tyr426)	0.001 - 1 $\mu$ M	KYSE70 cells	[1]
TEAD Luciferase Reporter Activity Suppression	0.1 - 3 $\mu$ M	KYSE70, RERF-LC-AI cells	[1]

Table 2: In Vivo Efficacy of **CH6953755**

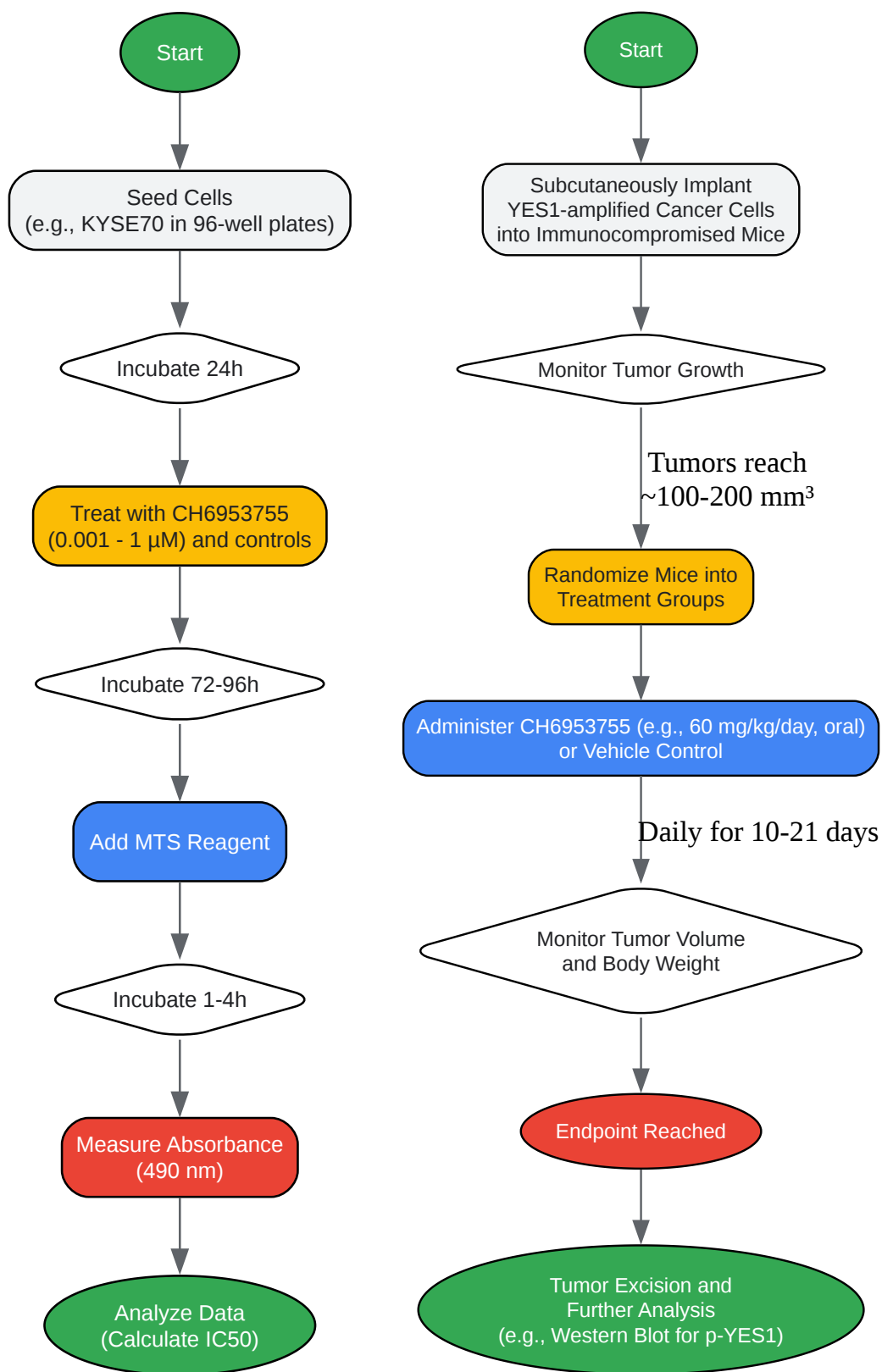
Parameter	Dosage	Animal Model	Key Findings	Reference
Antitumor Activity	60 mg/kg/day (oral, 10 days)	Xenograft models with YES1-amplified tumors	Selective antitumor activity with suppression of phospho-Tyr426 YES1 in tumors.	[1]
Dose-dependent YES1 Phosphorylation Inhibition	7.5, 15, 30, 60 mg/kg (oral)	Xenograft models	Dose-dependent suppression of phospho-Tyr426 YES1.	[1]

## Experimental Protocols

Disclaimer: The following are illustrative protocols based on standard laboratory methods and the available literature. They have not been directly confirmed by the original authors.

### Cell Viability Assay (MTS-based)

This protocol describes a method to assess the effect of **CH6953755** on the viability of cancer cell lines.



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